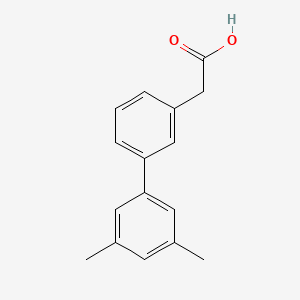

3-(3,5-Dimethylphenyl)phenylacetic acid

Description

Properties

IUPAC Name |

2-[3-(3,5-dimethylphenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-6-12(2)8-15(7-11)14-5-3-4-13(9-14)10-16(17)18/h3-9H,10H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYCTWRGFOPQOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=CC(=C2)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716594 | |

| Record name | (3',5'-Dimethyl[1,1'-biphenyl]-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334500-03-6 | |

| Record name | [1,1′-Biphenyl]-3-acetic acid, 3′,5′-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3',5'-Dimethyl[1,1'-biphenyl]-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Note: Comprehensive NMR Characterization of 3-(3,5-Dimethylphenyl)phenylacetic acid

Introduction

3-(3,5-Dimethylphenyl)phenylacetic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science research. As with any novel chemical entity, unambiguous structural confirmation and purity assessment are critical prerequisites for its use in further studies. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. This application note provides a detailed guide to the comprehensive NMR characterization of this compound, outlining a suite of one- and two-dimensional NMR experiments designed to provide a complete assignment of its proton (¹H) and carbon (¹³C) chemical shifts and to confirm its covalent framework. The methodologies described herein are grounded in established principles of NMR spectroscopy and are designed to ensure data integrity and reproducibility.

Molecular Structure and Numbering Scheme

For clarity in spectral assignments, the following IUPAC-consistent numbering scheme will be utilized throughout this document.

Caption: IUPAC numbering scheme for this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on established substituent effects and analysis of spectral data for structurally analogous compounds, such as phenylacetic acid and its derivatives.[1][2][3] The carboxylic acid proton is expected to be broad and its chemical shift is highly dependent on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0.00 ppm)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H2 | ~7.4 | d | 1H |

| H4 | ~7.3 | t | 1H |

| H5 | ~7.3 | t | 1H |

| H6 | ~7.4 | d | 1H |

| H2' | ~7.0 | s | 2H |

| H4' | ~6.9 | s | 1H |

| H6' | ~7.0 | s | 1H |

| CH₂ | ~3.7 | s | 2H |

| CH₃ | ~2.3 | s | 6H |

| COOH | 10.0 - 12.0 | br s | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | ~134 |

| C2 | ~129 |

| C3 | ~140 |

| C4 | ~129 |

| C5 | ~127 |

| C6 | ~129 |

| C1' | ~141 |

| C2' | ~127 |

| C3' | ~138 |

| C4' | ~128 |

| C5' | ~138 |

| C6' | ~127 |

| CH₂ | ~41 |

| CH₃ | ~21 |

| COOH | ~178 |

Experimental Protocols

The following protocols are designed for a standard 500 MHz NMR spectrometer.

Sample Preparation

-

Accurately weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Experimental Workflow

Caption: Experimental workflow for the NMR characterization of this compound.

1D ¹H NMR Spectroscopy

-

Purpose: To determine the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

-

Protocol:

-

Tune and shim the probe for the sample.

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the range of -1 to 13 ppm.

-

Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate all signals and reference the spectrum to TMS at 0.00 ppm.

-

1D ¹³C NMR Spectroscopy

-

Purpose: To determine the number of different types of carbon atoms in the molecule.

-

Protocol:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a standard pulse program (e.g., zgpg30).

-

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and gyromagnetic ratio of ¹³C.

-

Process the data and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer)

-

Purpose: To differentiate between CH, CH₂, and CH₃ groups. Quaternary carbons are not observed in DEPT spectra. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.

-

Protocol:

-

Use a standard DEPT-135 pulse sequence.

-

The acquisition parameters are similar to a standard ¹³C experiment.

-

2D COSY (Correlation Spectroscopy)

-

Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in a COSY spectrum indicate which protons are neighbors.

-

Protocol:

-

Acquire a standard gradient-selected COSY (gCOSY) experiment.

-

The spectral width in both dimensions should correspond to the ¹H spectral range.

-

Process the 2D data to generate the correlation map.

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

Purpose: To identify which protons are directly attached to which carbon atoms. Each cross-peak in an HSQC spectrum correlates a proton with its directly bonded carbon.

-

Protocol:

-

Acquire a standard gradient-selected HSQC experiment.

-

The F2 dimension corresponds to the ¹H spectrum, and the F1 dimension corresponds to the ¹³C spectrum.

-

Optimize the spectral widths to cover the expected chemical shift ranges for both nuclei.

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This experiment is crucial for connecting different spin systems and for assigning quaternary carbons.

-

Protocol:

-

Acquire a standard gradient-selected HMBC experiment.

-

The F2 dimension corresponds to the ¹H spectrum, and the F1 dimension corresponds to the ¹³C spectrum.

-

The long-range coupling delay should be optimized for typical 2-3 bond J-couplings (around 8 Hz).

-

Data Interpretation and Structural Verification

A systematic approach to data interpretation is essential for unambiguous structure elucidation.

-

¹H NMR Analysis: The aromatic region is expected to show distinct multiplets for the two phenyl rings. The singlet at approximately 3.7 ppm with an integration of 2H corresponds to the methylene protons of the acetic acid moiety. The singlet at around 2.3 ppm with an integration of 6H confirms the presence of the two equivalent methyl groups on the second phenyl ring. The broad singlet at high chemical shift is characteristic of a carboxylic acid proton.

-

¹³C and DEPT-135 Analysis: The ¹³C spectrum will show the total number of carbon signals. The DEPT-135 experiment will confirm the presence of the CH₂ group (negative signal) and the CH₃ and aromatic CH groups (positive signals). The quaternary carbons (C1, C3, C1', C3', C5', and the carboxyl carbon) will be absent in the DEPT-135 spectrum but present in the broadband-decoupled ¹³C spectrum.

-

2D NMR Analysis:

-

COSY: Correlations are expected between the aromatic protons on the same ring (e.g., H4 with H5, H5 with H6, etc.).

-

HSQC: This will directly link each proton to its attached carbon, confirming the assignments made from the 1D spectra. For example, the methylene protons at ~3.7 ppm will show a correlation to the carbon at ~41 ppm.

-

HMBC: This is the key experiment for confirming the connectivity of the two phenyl rings and the acetic acid group. Key expected correlations include:

-

The methylene protons (~3.7 ppm) to the carboxyl carbon (~178 ppm) and to carbons C1, C2, and C6 of the first phenyl ring.

-

Protons H2' and H6' to carbons C1', C3', and C5' of the second phenyl ring, as well as to the methyl carbons.

-

Proton H2 to carbon C3, and proton H4 to carbon C3, which will show a correlation to C1' of the second phenyl ring, confirming the linkage between the two aromatic systems.

-

-

Conclusion

The combination of one- and two-dimensional NMR experiments detailed in this application note provides a robust and comprehensive methodology for the complete structural characterization of this compound. By following these protocols, researchers can obtain unambiguous assignments of all proton and carbon signals, thereby confirming the molecular structure and providing a high degree of confidence in the identity and purity of the compound for its intended applications in drug development and scientific research.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives.

- PubChem. (n.d.). Acetic acid 3,5-dimethyl-phenyl ester.

- Biological Magnetic Resonance Bank. (n.d.). bmse000220 Phenylacetic Acid.

- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

- Benchchem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.

- FooDB. (2010, April 8). Showing Compound Phenylacetic acid (FDB010558).

- ChemicalBook. (n.d.). (3-ForMyl-phenyl)-acetic acid synthesis.

- Organic Syntheses. (n.d.). phenylacetic acid.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (NP0000651).

- SpectraBase. (n.d.). Phenylacetic acid.

Sources

Application Note: Functional Characterization of 3-(3,5-Dimethylphenyl)phenylacetic Acid in Cell-Based Assays

This Application Note provides a comprehensive technical guide for the functional characterization of 3-(3,5-Dimethylphenyl)phenylacetic acid (CAS: 1334500-03-6). Based on its chemical scaffold—a lipophilic biaryl acetic acid—this compound shares significant structural homology with a class of ROR

Consequently, this guide focuses on protocols for evaluating its efficacy in immunomodulation , specifically targeting the Th17/IL-17A signaling axis and general inflammatory pathways.

t Inverse Agonist / Anti-inflammatory ModulatorIntroduction & Mechanism of Action

This compound belongs to the biaryl acetic acid chemical family. This scaffold is privileged in medicinal chemistry, serving as the pharmacophore for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Felbinac, and more recently, as the "acidic head group" for Retinoid-related Orphan Receptor gamma t (ROR

Mechanistic Hypothesis

In the context of drug development, this compound is evaluated for its ability to:

-

Bind the ROR

t Ligand Binding Domain (LBD): Disrupting the recruitment of steroid receptor coactivators (SRC-1/2/3). -

Suppress Th17 Differentiation: ROR

t is the master transcription factor for Th17 cells; its inhibition reduces IL-17A production, a key driver in psoriasis and autoimmune disorders. -

Inhibit Cyclooxygenase (COX) Enzymes: Due to the acetic acid moiety, potential off-target or dual-activity against COX-1/2 should be assessed.

Material Preparation & Handling

Critical Quality Attribute (CQA): Biaryl acetic acids are highly lipophilic. Proper solubilization is critical to prevent microprecipitation in aqueous cell culture media, which causes false negatives (loss of potency) or false positives (cytotoxicity).

Stock Solution Protocol

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

-

Concentration: Prepare a 10 mM or 50 mM master stock.

-

Calculation: Dissolve 2.40 mg in 1 mL DMSO for 10 mM.

-

-

Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to plastics). Store at -20°C.

-

Stability: Stable for 6 months at -20°C. Avoid freeze-thaw cycles >3 times.

Working Solution (Assay Medium)

-

Step-down Dilution: Do not dilute directly from 10 mM to assay buffer.

-

Intermediate Plate: Create a 1000x concentration series in 100% DMSO first.

-

Final Vehicle: Ensure final DMSO concentration is ≤ 0.1% (v/v) in cell culture to avoid vehicle toxicity.

Protocol A: ROR t Reporter Gene Assay (Target Engagement)

This assay quantifies the compound's ability to inhibit ROR

Experimental Design

| Parameter | Specification |

| Cell Line | HEK293T or CHO-K1 (Transiently transfected) |

| Plasmids | 1. pM-hROR |

| Assay Format | 96-well or 384-well white opaque plates |

| Incubation | 24 hours post-treatment |

| Readout | Dual-Luciferase Ratio (Firefly/Renilla) |

Step-by-Step Workflow

-

Cell Seeding:

-

Seed HEK293T cells at

cells/well in 100 µL DMEM + 10% FBS (charcoal-stripped FBS is preferred to remove endogenous hormones). -

Incubate 24h at 37°C, 5% CO

.

-

-

Transfection:

-

Prepare transfection complex using a lipid-based reagent (e.g., Lipofectamine).

-

Ratio: 4:1 (Luciferase Reporter : ROR

t-LBD Expression Vector). -

Add 10 ng Renilla plasmid per well for normalization.

-

-

Compound Treatment (6h post-transfection):

-

Prepare this compound in serial dilutions (e.g., 10 µM to 1 nM).

-

Add to cells. Include Ursolic Acid (2-10 µM) or SR2211 as a positive control (inverse agonist).

-

Include Vehicle Control (0.1% DMSO).

-

-

Detection:

-

After 24h incubation, lyse cells using Passive Lysis Buffer.

-

Add Firefly substrate

Measure Luminescence ( -

Add Stop & Glo (Renilla substrate)

Measure Luminescence (

-

-

Data Analysis:

-

Calculate Relative Light Units (RLU) =

. -

Normalize to Vehicle Control (set as 100% activity).

-

Plot dose-response curve to determine IC

.

-

Protocol B: Th17 Differentiation & Cytokine Release (Phenotypic Assay)

This assay validates the functional consequence of target engagement by measuring the suppression of IL-17A secretion in primary T cells.

Pathway Visualization

The following diagram illustrates the ROR

Caption: Mechanism of Action: The compound inhibits ROR

Experimental Design

| Parameter | Specification |

| Cell Source | Mouse Splenocytes or Human PBMCs (CD4+ Isolated) |

| differentiation Cocktail | Anti-CD3/CD28 beads + TGF- |

| Duration | 72 - 96 hours |

| Readout | ELISA or HTRF for IL-17A in supernatant |

Step-by-Step Workflow

-

Isolation:

-

Isolate CD4+ T cells using negative magnetic selection (purity >95%).

-

Resuspend in RPMI 1640 + 10% FBS + 50 µM

-mercaptoethanol.

-

-

Activation & Polarization:

-

Coat 96-well plate with Anti-CD3 (5 µg/mL) or use Anti-CD3/CD28 Dynabeads (1:1 ratio).

-

Add Differentiation Cocktail:

-

Mouse: TGF-

1 (2 ng/mL), IL-6 (20 ng/mL), Anti-IL-4 (10 µg/mL), Anti-IFN -

Human: TGF-

1 (5 ng/mL), IL-1β (10 ng/mL), IL-6 (20 ng/mL), IL-23 (10 ng/mL).

-

-

-

Treatment:

-

Add this compound at Day 0 (start of culture).

-

Concentration range: 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM.

-

-

Incubation:

-

Culture for 3-4 days. Do not change media.

-

-

Analysis:

-

Harvest supernatant.

-

Quantify IL-17A using a matched-pair ELISA kit.

-

Optional: Perform Intracellular Cytokine Staining (ICS) via Flow Cytometry (Gate: CD4+, IL-17A+, IFN

-) to confirm cell viability and phenotype.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | High lipophilicity (LogP > 3.5). | Limit stock concentration to 10mM. Ensure DMSO < 0.1%. Sonicate stock before dilution. |

| High Cell Toxicity | Off-target effects (e.g., mitochondrial uncoupling). | Perform an ATP-based viability assay (e.g., CellTiter-Glo) in parallel. |

| Weak Reporter Signal | Low transfection efficiency. | Optimize DNA:Lipid ratio. Switch to electroporation for hard-to-transfect cells. |

| Variable IL-17A levels | Donor variability (Human PBMCs). | Use replicates from at least 3 different donors. |

References

-

Huh, J. R., et al. (2011). "Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications." European Journal of Immunology, 42(9), 2232-2237. Link

-

Solt, L. A., et al. (2011). "Suppression of Th17 differentiation and autoimmunity by a synthetic RORγ ligand." Nature, 472, 491–494. Link

-

Vita, R., et al. (2019). "The Immune Epitope Database (IEDB): 2018 update." Nucleic Acids Research, 47(D1), D339–D343. (Reference for cytokine assay standards). Link

-

PubChem Compound Summary. "this compound (CAS 1334500-03-6)." National Center for Biotechnology Information. Link

Application Notes & Protocols: Preclinical Efficacy Assessment of 3-(3,5-Dimethylphenyl)phenylacetic Acid in Inflammatory and Nociceptive Models

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust preclinical animal models to evaluate the therapeutic efficacy of 3-(3,5-Dimethylphenyl)phenylacetic acid. Phenylacetic acid derivatives are a well-established class of compounds, with many exhibiting potent anti-inflammatory and analgesic properties, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Given the structural characteristics of this compound, it is hypothesized to act primarily through the modulation of inflammatory pathways, such as the cyclooxygenase (COX) enzyme system. This guide details the scientific rationale, step-by-step protocols, and data interpretation frameworks for a tiered screening approach, beginning with acute models of inflammation and pain and progressing to a more complex chronic inflammatory pain model. The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of reliable and translatable data.

Scientific Rationale & Hypothesized Mechanism of Action

Phenylacetic acid and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their role in a variety of therapeutic agents.[1] A prominent member of this class, Diclofenac, exerts its potent anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key lipid mediators of inflammation, pain, and fever.[4]

The structure of this compound suggests a similar mechanism is plausible. The phenylacetic acid core provides the necessary acidic moiety to interact with the active site of COX enzymes. Therefore, the primary hypothesis to be tested is that this compound possesses anti-inflammatory and analgesic properties mediated by the inhibition of prostaglandin synthesis.

The following diagram illustrates the central role of COX enzymes in the inflammatory cascade, which provides the mechanistic basis for selecting the animal models detailed herein.

Figure 1: Hypothesized mechanism via the Arachidonic Acid Cascade.

Recommended Preclinical Testing Workflow

A tiered approach to in vivo testing is recommended to efficiently characterize the compound's pharmacological profile. This workflow begins with rapid, acute models to confirm biological activity and progresses to a more resource-intensive chronic model to assess efficacy in a more clinically relevant context. This strategy ensures that only compounds with demonstrated activity in foundational models proceed to more complex and lengthy studies.

Figure 2: Recommended workflow for preclinical efficacy testing.

Tier 1: Acute Inflammation and Nociception Models

Model 1: Carrageenan-Induced Paw Edema in Rats

Scientific Principle: The carrageenan-induced paw edema model is a cornerstone for the evaluation of acute anti-inflammatory drugs.[5][6] Carrageenan, a sulphated polysaccharide, induces a reproducible inflammatory response when injected into the sub-plantar tissue of a rodent's paw.[5] The resulting edema is a measure of fluid extravasation and is biphasic. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by the production of prostaglandins, making it an ideal model for testing putative COX inhibitors.[5]

Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize animals for at least 5-7 days before the experiment.

-

Grouping (n=8-10 per group):

-

Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose in saline, p.o.)

-

Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

-

Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg of this compound, p.o.)

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (Ugo Basile, Italy or equivalent). This is the 0-hour reading.

-

Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) as per the experimental design.

-

Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

-

Post-Induction Measurements: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis:

-

Calculate the change in paw volume (ΔV) at each time point: ΔV = V_t - V_0 (where V_t is the volume at time t, and V_0 is the baseline volume).

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

-

% Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] * 100

-

-

Analyze data using a two-way ANOVA with post-hoc tests (e.g., Dunnett's or Bonferroni's) to compare treated groups to the vehicle control. A p-value < 0.05 is considered statistically significant.

-

Data Presentation:

| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3 hr ± SEM | % Inhibition at 3 hr |

| Vehicle Control | - | 0.85 ± 0.06 | - |

| Positive Control | 10 | 0.32 ± 0.04 | 62.4 |

| Test Compound | 10 | 0.75 ± 0.07 | 11.8 |

| Test Compound | 30 | 0.55 ± 0.05 | 35.3 |

| Test Compound | 100 | 0.41 ± 0.04 | 51.8 |

| p < 0.05 compared to Vehicle Control |

Model 2: Acetic Acid-Induced Writhing Test in Mice

Scientific Principle: This model is a widely used screening tool for assessing peripheral analgesic activity.[7] The intraperitoneal injection of a dilute acetic acid solution causes irritation of the peritoneal lining, leading to the release of endogenous mediators like prostaglandins (PGE2 and PGF2α).[7] These mediators stimulate nociceptive neurons, resulting in a characteristic and quantifiable behavior known as "writhing," which includes abdominal contractions and stretching of the hind limbs. Drugs that inhibit prostaglandin synthesis will reduce the number of writhes.

Protocol:

-

Animals: Male Swiss Albino mice (20-25 g). Acclimatize for at least 3-5 days.

-

Grouping (n=8-10 per group):

-

Group 1: Vehicle Control

-

Group 2: Positive Control (e.g., Diclofenac, 20 mg/kg, i.p.)

-

Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, p.o. or i.p.)

-

-

Dosing: Administer the assigned treatment. Wait 30 minutes for i.p. administration or 60 minutes for p.o. administration.

-

Induction: Inject 0.6% (v/v) acetic acid solution intraperitoneally at a volume of 10 mL/kg.

-

Observation: Immediately after injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes for a continuous 15-minute period.

-

Data Analysis:

-

Calculate the mean number of writhes for each group.

-

Calculate the percentage protection (analgesia) using the formula:

-

% Protection = [(Mean writhes_control - Mean writhes_treated) / Mean writhes_control] * 100

-

-

Analyze data using a one-way ANOVA followed by Dunnett's post-hoc test. A p-value < 0.05 is considered significant.

-

Data Presentation:

| Group | Dose (mg/kg) | Mean Number of Writhes ± SEM | % Protection |

| Vehicle Control | - | 35.2 ± 2.5 | - |

| Positive Control | 20 | 9.8 ± 1.8 | 72.2 |

| Test Compound | 10 | 28.1 ± 3.1 | 20.2 |

| Test Compound | 30 | 19.5 ± 2.4 | 44.6 |

| Test Compound | 100 | 12.3 ± 2.0 | 65.1 |

| p < 0.05 compared to Vehicle Control |

Tier 2: Chronic Inflammatory Pain Model

Model 3: Complete Freund's Adjuvant (CFA)-Induced Monoarthritis in Rats

Scientific Principle: This model is highly valued for its clinical relevance, mimicking aspects of chronic inflammatory conditions like rheumatoid arthritis.[7][8] CFA is an emulsion containing inactivated mycobacteria that, when injected into a joint or paw, elicits a robust and sustained local inflammatory response.[9] This response is characterized by persistent edema, immune cell infiltration, and the development of pronounced thermal and mechanical hypersensitivity that lasts for several weeks.[10] It allows for the simultaneous evaluation of a compound's effects on both chronic inflammation and the associated persistent pain state.

Protocol:

-

Animals: Male Lewis or Sprague-Dawley rats (200-250 g).

-

Induction:

-

Briefly anesthetize rats with isoflurane.

-

Inject 0.1 mL of CFA (1 mg/mL) into the sub-plantar surface of the right hind paw.

-

Return animals to their home cages for recovery. Peak inflammation and pain hypersensitivity typically develop within 24-72 hours and are maintained for at least 2-3 weeks.

-

-

Baseline Pain Assessment: Before CFA injection (Day 0) and prior to treatment initiation (e.g., Day 7 post-CFA), assess baseline paw withdrawal thresholds for mechanical and thermal stimuli.

-

Mechanical Allodynia: Use von Frey filaments (logarithmically spaced from ~0.4 g to 15 g) applied to the plantar surface of the paw. Determine the 50% withdrawal threshold using the up-down method.

-

Thermal Hyperalgesia: Use a plantar test apparatus (Hargreaves' test) to apply a radiant heat source to the paw. Record the latency (in seconds) to paw withdrawal. A cut-off time (e.g., 20 seconds) must be used to prevent tissue damage.

-

-

Treatment Protocol:

-

Begin dosing on Day 7 post-CFA, when the inflammatory pain state is well-established.

-

Administer the test compound or controls daily for a set period (e.g., 7-14 days).

-

-

Efficacy Assessment:

-

Inflammation: Measure paw diameter or volume with a digital caliper or plethysmometer at regular intervals throughout the treatment period.

-

Pain Behavior: Assess mechanical and thermal withdrawal thresholds 1-2 hours post-dosing on selected days (e.g., Day 7, 10, 14).

-

-

Data Analysis:

-

For pain data, analyze withdrawal thresholds (grams) or latencies (seconds) using a two-way repeated measures ANOVA.

-

For edema data, analyze paw volume/diameter using a two-way repeated measures ANOVA.

-

Use appropriate post-hoc tests to compare treated groups against the CFA + Vehicle group.

-

Data Presentation:

Table 3: Effect on Mechanical Allodynia (Paw Withdrawal Threshold)

| Group | Day 0 (Baseline) | Day 7 (Pre-dose) | Day 14 (Post-treatment) |

| Naive Control | 12.5 ± 1.1 g | 12.8 ± 1.3 g | 12.6 ± 1.2 g |

| CFA + Vehicle | 12.2 ± 1.0 g | 2.8 ± 0.4 g | 3.1 ± 0.5 g |

| CFA + Positive Control | 12.4 ± 1.2 g | 2.9 ± 0.5 g | 9.5 ± 0.9 g |

| CFA + Test Compound (50 mg/kg) | 12.6 ± 1.1 g | 2.7 ± 0.4 g | 7.8 ± 0.8 g |

| *p < 0.05 compared to CFA + Vehicle |

General Considerations for In Vivo Studies

-

Ethical Approval: All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

-

Vehicle Selection: The vehicle for the test compound must be non-toxic and non-inflammatory. Preliminary tolerability studies are recommended.

-

Dose-Response: Testing at least three dose levels is crucial to establish a dose-response relationship and identify a potential therapeutic window.

-

Blinding: Whenever possible, the experimenter conducting the behavioral assessments should be blinded to the treatment allocation to prevent observer bias.

-

Positive Controls: The inclusion of a clinically relevant positive control (e.g., Indomethacin, Diclofenac) is essential to validate the sensitivity of the assay.[11] If the positive control fails to produce the expected effect, the results of the experiment should be considered invalid.

Conclusion

The protocols described in this application note provide a robust framework for the preclinical evaluation of this compound. By employing a tiered approach that assesses efficacy in acute models of inflammation and nociception before progressing to a chronic inflammatory pain model, researchers can efficiently characterize the compound's therapeutic potential. Adherence to these detailed methodologies, including the use of appropriate controls and statistical analyses, will ensure the generation of high-quality, reliable data to support further drug development decisions.

References

-

Negus, S. S., & Vanderah, T. W. (2006). Preclinical assessment of candidate analgesic drugs: recent advances and future challenges. The Journal of pharmacology and experimental therapeutics, 319(2), 557–565. [Link]

-

Mogil, J. S. (2009). Animal models of pain: progress and challenges. Nature reviews. Neuroscience, 10(4), 283–294. [Link]

-

Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]

-

Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. [Link]

-

Le Bars, D., Gozariu, M., & Cadden, S. W. (2001). Animal models of pain. Pharmacological reviews, 53(4), 597–652. [Link]

-

Eisenach, J. C., & Rice, A. S. C. (2022). Improving Preclinical Development of Novel Interventions to Treat Pain: Insanity Is Doing the Same Thing Over and Over and Expecting Different Results. Anesthesia and analgesia, 135(6), 1128–1136. [Link]

-

Tappe-Theodor, A., Negus, S. S., & Martin, T. J. (2022). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. Frontiers in pain research (Lausanne, Switzerland), 3, 867786. [Link]

-

Singh, S., & Kumar, Y. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. [Link]

-

Tappe-Theodor, A., et al. (2023). Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II. Frontiers in Pain Research, 4, 1246101. [Link]

-

International Association for the Study of Pain (IASP). (2022). Animal Models for Translational Pain Research. [Link]

-

Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British journal of pharmacology, 142(2), 331–338. [Link]

-

Gregory, N. S., & Sluka, K. A. (2014). Preclinical Models of Pain. In Translational Pain Research: From Mouse to Man. CRC Press/Taylor & Francis. [Link]

-

Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature: New biology, 231(25), 232–235. [Link]

-

Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

-

Ataman Kimya. (n.d.). PHENYLACETIC ACID. [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. [Link]

-

Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current medical research and opinion, 26(7), 1715–1731. [Link]

-

ACS Publications. (2006). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry. [Link]

-

MDPI. (2020). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. [Link]

-

Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121. [Link]

-

BioWorld. (2023). Discovery of novel anti-inflammatory agents with efficacy in models of acute lung injury and sepsis. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. inventivapharma.com [inventivapharma.com]

- 3. researchgate.net [researchgate.net]

- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianjpr.com [asianjpr.com]

- 6. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaron.com [pharmaron.com]

- 8. Preclinical assessment of candidate analgesic drugs: recent advances and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What in vivo models are used for pain studies? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development [frontiersin.org]

Troubleshooting & Optimization

Overcoming solubility issues with 3-(3,5-Dimethylphenyl)phenylacetic acid

Technical Support Center: 3-(3,5-Dimethylphenyl)phenylacetic acid

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and methodological tools to overcome these obstacles effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is this compound so difficult to dissolve in neutral aqueous solutions?

Answer: The solubility behavior of this compound is dictated by its molecular structure. Understanding this relationship is the first step in troubleshooting.

-

The Hydrophobic Core: The molecule possesses a large, rigid, and nonpolar (lipophilic) backbone consisting of two phenyl rings and two methyl groups. This significant hydrophobic character is the primary reason for its poor affinity for water, a highly polar solvent. The predicted octanol-water partition coefficient (XLogP3) for the structurally similar 2-(3,5-dimethylphenyl)acetic acid is 2.1, indicating a preference for lipid-like environments over aqueous ones[1].

-

The Acidic "Handle": The molecule contains a carboxylic acid functional group (-COOH). In its protonated state (at acidic or neutral pH), this group is uncharged and only moderately polar, contributing little to aqueous solubility. However, this group is the key to solubilization. Like other phenylacetic acid derivatives, it is a weak acid with an estimated pKa around 4.0-4.5[2][3].

At a pH below its pKa, the compound exists predominantly in its neutral, poorly soluble form. At a pH above its pKa, it deprotonates to form a negatively charged carboxylate salt (R-COO⁻), which is an ion and therefore significantly more water-soluble.[4][5]

Q2: What is the most direct and effective method to solubilize this compound for standard in vitro assays?

Answer: The most straightforward and recommended initial approach is pH-mediated solubilization . By converting the acidic parent molecule into its more soluble salt form, you can often achieve the desired concentration in a fully aqueous system.

This method leverages the acidic nature of the carboxylic acid group. Raising the pH of the solution to approximately two units above the compound's pKa (i.e., to pH > 6.5) will ensure that over 99% of the compound is in its ionized, water-soluble carboxylate form.

See Protocol 1 for a detailed, step-by-step methodology.

Q3: I've adjusted the pH, but the solubility is still insufficient for my required stock concentration. What is the next logical step?

Answer: If pH adjustment alone is insufficient, the use of co-solvents is the next recommended step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[6][7] This makes the environment more favorable for dissolving hydrophobic molecules like this compound.

Commonly used co-solvents in a research setting include:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol (EtOH)

-

Propylene glycol (PG)

-

Polyethylene glycol 400 (PEG 400)

The strategy is to first dissolve the compound in a minimal amount of 100% co-solvent and then slowly dilute this stock into your aqueous buffer. It is crucial to use the lowest percentage of co-solvent necessary, as high concentrations can impact cell viability or assay performance.[8]

See Protocol 2 for a method to screen and select an appropriate co-solvent system.

Q4: My compound dissolves in the co-solvent, but it precipitates when I add it to my aqueous assay buffer. How can I prevent this "crashing out"?

Answer: This is a common issue known as precipitation upon dilution. It occurs when the final concentration of the co-solvent in the assay buffer is too low to maintain the solubility of the compound.

Here are several troubleshooting strategies:

-

Decrease the Final Compound Concentration: The simplest solution is to work at a lower final concentration of the test compound if your experimental design allows.

-

Increase the Co-solvent Concentration in the Final Medium: If your assay can tolerate it, increasing the final percentage of the co-solvent (e.g., from 0.1% to 0.5% DMSO) may keep the compound in solution. Always run a vehicle control to ensure the co-solvent itself is not affecting the results.

-

Change the Order of Addition: Try adding the aqueous buffer to your co-solvent stock solution very slowly while vortexing vigorously. This can sometimes prevent localized high concentrations that initiate precipitation.

-

Utilize pH in Conjunction with a Co-solvent: The most robust method is often a combination approach. Prepare your concentrated stock in a co-solvent, but perform the final dilution into a buffer that is also pH-adjusted (e.g., pH 7.4-8.0).[9] This dual-strategy ensures the compound is both in a lower-polarity environment and in its ionized state.

Q5: For my application (e.g., in vivo studies), I must avoid organic solvents and maintain a physiological pH. What advanced formulation strategies can I consider?

Answer: When pH adjustment is limited and co-solvents are not viable, more advanced formulation techniques are required. The most accessible of these for a research setting is complexation with cyclodextrins .

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate the hydrophobic portion of a drug molecule, forming an "inclusion complex" where the new host-guest entity has significantly improved aqueous solubility.[12]

-

Commonly Used Cyclodextrins: β-Cyclodextrin (β-CD) derivatives are frequently used, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®), due to their high water solubility and low toxicity.

-

Mechanism: The hydrophobic biphenyl core of your compound fits into the cyclodextrin cavity, while the hydrophilic carboxylic acid group remains exposed to the aqueous environment, enhancing the solubility of the entire complex.[10]

Other industrial techniques include the preparation of solid dispersions and lipid-based formulations, but cyclodextrin complexation is often the most practical starting point for preclinical formulation development.[13][14][15]

Experimental Protocols & Methodologies

Protocol 1: Step-by-Step Solubilization by pH Adjustment

-

Weigh Compound: Accurately weigh the desired amount of this compound into a sterile container.

-

Add Buffer: Add a portion (e.g., 80%) of the total desired volume of your target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The compound will likely not dissolve and will form a slurry.

-

Initial pH Reading: Place a calibrated pH probe into the suspension and note the starting pH.

-

Titrate with Base: While stirring continuously, add a stock solution of 1N Sodium Hydroxide (NaOH) dropwise. Monitor the pH closely.

-

Observe Dissolution: As the pH rises above ~6.0, you should observe the solid material beginning to dissolve. Continue adding NaOH until all solid is in solution and the solution is clear.

-

Final pH Adjustment: The target pH should be at least 2 units above the compound's pKa. A final pH of 7.4 to 8.0 is generally recommended and well-tolerated by most in vitro assays. If you overshoot the target pH, you can back-titrate carefully with 0.1N Hydrochloric Acid (HCl).

-

QS to Final Volume: Once the compound is fully dissolved and the pH is stable, add the remaining buffer to reach the final target volume and mix thoroughly.

-

Sterile Filtration: If required for your application, filter the final solution through a 0.22 µm syringe filter.

Protocol 2: Small-Scale Co-solvent Screening

-

Prepare High-Concentration Stock: Weigh out a small, precise amount of the compound (e.g., 5 mg) into several separate vials.

-

Test Solvents: To each vial, add a different co-solvent (e.g., DMSO, Ethanol, PEG 400) dropwise while vortexing until the solid is completely dissolved. Record the volume of co-solvent required for each to determine the maximum solubility in the pure solvent.

-

Dilution Test: Take a small, fixed volume of each concentrated stock (e.g., 2 µL) and add it to a larger volume of your aqueous buffer (e.g., 198 µL) to achieve a 1:100 dilution (1% co-solvent).

-

Observe and Compare: Vortex immediately and observe the solutions.

-

Clear Solution: The co-solvent is effective at this concentration.

-

Hazy/Precipitate: The co-solvent is not sufficient at this concentration.

-

-

Select Best Candidate: Choose the co-solvent that provides a clear solution at the lowest possible percentage. This will be your primary candidate for preparing working stocks for your experiments.

Data Presentation & Strategy Selection

Table 1: Comparison of Key Solubility Enhancement Techniques

| Feature | pH Adjustment (Salt Formation) | Co-solvency | Cyclodextrin Complexation |

| Mechanism | Ionization of the carboxylic acid to a soluble carboxylate salt.[5] | Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[6][7] | Encapsulation of the hydrophobic part of the molecule within a host molecule that has a hydrophilic exterior.[10][11] |

| Typical Solubility Increase | 10 to >1000-fold, highly dependent on pKa and salt solubility. | 2 to >100-fold, dependent on co-solvent type and concentration. | 5 to >500-fold, dependent on the specific cyclodextrin and binding affinity. |

| Advantages | - Simple and cost-effective.- Results in a true aqueous solution.- Avoids organic solvents. | - Broadly applicable.- Easy to screen multiple solvents.- Can achieve very high stock concentrations in pure solvent. | - Avoids organic solvents.- Can significantly increase solubility at physiological pH.- Often used for in vivo formulations. |

| Disadvantages | - Only applicable to ionizable compounds.- Limited by the pH constraints of the experiment.- Risk of precipitation if pH drops. | - High concentrations can be toxic to cells or interfere with assays.- Risk of precipitation upon dilution.- May alter protein conformation or enzyme activity. | - More expensive.- Requires formulation development and optimization.- Can alter the free fraction of the drug, potentially impacting activity. |

Visualization of Workflow

The following diagram outlines a logical workflow for selecting the most appropriate solubilization strategy for this compound based on common experimental constraints.

Caption: Decision workflow for selecting a solubilization strategy.

References

- Unknown. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.

- ManTech Publications. (2024, May 15). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs.

- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.

- World Pharma Today. (2025, October 17).

- Shaikh, J., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.

- Patsnap Eureka. (2025, July 31).

- Al-Soufi, A., et al. (2006, April 18). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures.

- Unknown. (2025, September 17).

- Lucas-Abellán, C., et al. (2014, October 6). Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity.

- OAText. (n.d.).

- Unknown. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.

- GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239–253.

- International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.

- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.

- Wikipedia. (n.d.). Cosolvent.

- Koudelakova, T., et al. (2013, June 15). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. PubMed.

-

PubChem. (n.d.). 2-(3,5-Dimethylphenyl)acetic acid. Retrieved from [Link]

- Wikipedia. (n.d.). Phenylacetic acid.

- Inchem.org. (n.d.). ICSC 1260 - PHENYLACETIC ACID.

Sources

- 1. 2-(3,5-Dimethylphenyl)acetic acid | C10H12O2 | CID 4749495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 3. ICSC 1260 - PHENYLACETIC ACID [inchem.org]

- 4. research.aston.ac.uk [research.aston.ac.uk]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Cosolvent - Wikipedia [en.wikipedia.org]

- 8. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. BJOC - Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity [beilstein-journals.org]

- 11. oatext.com [oatext.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: 3-(3,5-Dimethylphenyl)phenylacetic Acid Interference

Case ID: TICKET-8842-BPAA Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Compound Class: Biphenyl Acetic Acid Derivatives / Hydrophobic Anions[1][2]

Executive Summary

You are likely visiting this page because 3-(3,5-Dimethylphenyl)phenylacetic acid (and structurally similar biphenyl acetic acids) is showing unexpected potency, steep dose-response curves, or inconsistent results in your biochemical assays.[1][2]

While this compound scaffold is often explored for anti-inflammatory (COX inhibition) or TTR-stabilizing properties, it is a textbook example of a Promiscuous Aggregator .[1][2] Its chemical structure—a hydrophobic biphenyl core attached to a hydrophilic carboxylic acid tail—allows it to form colloidal aggregates at micromolar concentrations.[1][2] These aggregates non-specifically sequester enzymes, leading to false-positive inhibition.[1][2][3][4]

This guide provides the protocols to distinguish between true pharmacological activity and assay artifacts.[1][2][5]

Module 1: Colloidal Aggregation (The Primary Suspect)[1]

The Mechanism: At a specific concentration (Critical Aggregation Concentration, or CAC), this compound self-assembles into colloidal particles (100–500 nm).[1][2] These particles adsorb proteins on their surface, causing partial denaturation or blocking the active site.[2] This is not specific binding; it is a physical artifact.[1][2]

Symptoms:

-

Steep Hill Slope: The IC50 curve has a Hill slope significantly > 1.0 (often > 2.0).[1][2]

-

Enzyme Non-Specificity: The compound inhibits unrelated enzymes (e.g., Trypsin, Beta-lactamase) at similar concentrations.[1][2]

-

Time-Dependence: Inhibition increases with pre-incubation time (as colloids form and recruit protein).[1][2]

Diagnostic Protocol: The Detergent Sensitivity Test

This is the gold standard for identifying aggregators.[1][2] Colloids are sensitive to non-ionic detergents; true binding interactions are usually not.

Reagents:

Step-by-Step Workflow:

-

Prepare Two Buffers:

-

Buffer A: Standard Assay Buffer.

-

Buffer B: Standard Assay Buffer + 0.01% (v/v) Triton X-100 . (Note: 0.01% is usually below the CMC of Triton but sufficient to disrupt promiscuous aggregates.[2] Ensure your enzyme tolerates this concentration.)

-

-

Run Parallel Dose-Response Curves:

-

Analyze the Shift:

Data Interpretation:

| Observation | Diagnosis | Action |

| IC50 increases > 2-fold in Buffer B | Confirmed Aggregation. The detergent disrupted the colloid, abolishing the false inhibition. | Disregard hit. The compound is a false positive.[1][2] |

| IC50 remains stable (within 2-fold) | True Binder. The interaction is likely specific (1:1 stoichiometry).[1][2] | Proceed to Module 2 (Spectral Interference).[1][2] |

| No inhibition in either buffer | Precipitation. The compound may have crashed out of solution entirely.[1][2] | Check solubility limits. |

Visualizing the Decision Logic

Figure 1: Decision tree for validating hits using the detergent sensitivity protocol. A shift in IC50 indicates non-specific aggregation.[2]

Module 2: Spectral Interference (Autofluorescence)

The Mechanism: The biphenyl core of this compound is a conjugated aromatic system.[1][2] Depending on the substitution pattern, it can absorb UV light (200–300 nm) or fluoresce in the blue region (350–450 nm).[2] If your assay readout relies on fluorescence intensity (FLINT) or UV absorbance, the compound itself may mask the signal.[2]

Symptoms:

-

High Background: Wells containing only the compound (no enzyme) show high signal.[1][2]

-

Quenching: Signal decreases even in the absence of inhibition mechanisms (inner filter effect).[1][2]

Diagnostic Protocol: Spectral Scanning

-

Dilution: Prepare a 10 µM solution of the compound in your assay buffer.

-

Scan: Using a monochromator-based plate reader, perform an excitation/emission scan.[1][2]

-

Correction: If the compound overlaps with your assay signal (e.g., AMC, Coumarin, or Tryptophan fluorescence), you must switch to a Red-Shifted Assay (e.g., Rhodamine or Cy5-based probes) to avoid interference.[1][2]

Module 3: Luciferase Inhibition (Reporter Assays)

The Mechanism: Phenylacetic acid derivatives are structural analogs of Luciferin (the substrate for Firefly Luciferase).[1][2] They can act as competitive inhibitors of the luciferase enzyme itself, rather than the biological pathway you are trying to study (e.g., transcriptional regulation).

Symptoms:

-

Compound appears active in a Firefly Luciferase reporter assay but inactive in a Western Blot or PCR readout.[1][2]

-

Compound inhibits a constitutively expressed Luciferase control vector.[1][2]

Diagnostic Protocol: The "Add-In" Control

-

Express: Transfect cells with the Luciferase reporter.[1][2]

-

Direct Inhibition Test: Add the compound directly to the lysate, then add the Luciferase substrate.[1][2]

-

Result: If the signal drops compared to DMSO control, the compound inhibits the reporter enzyme, not the biological target.[2]

Frequently Asked Questions (FAQ)

Q: Can I prevent aggregation by adding BSA? A: Sometimes. Bovine Serum Albumin (BSA) can act as a "sink" for colloids.[1][2] However, high concentrations of BSA (0.1 mg/mL+) might also bind your compound, reducing its free concentration and shifting the IC50. The Triton X-100 method (Module 1) is cleaner for diagnostic purposes.[1][2]

Q: Is this compound a "PAINS" (Pan-Assay Interference Compound)? A: While it may not contain the specific substructures originally defined by Baell & Holloway (e.g., rhodanines, quinones), it behaves functionally as a PAINS-like aggregator .[1][2] The biphenyl-acid motif is a known scaffold for promiscuous inhibition due to hydrophobicity.[1][2]

Q: Why does the IC50 change with enzyme concentration? A: This is a hallmark of aggregation.[1][2] Colloids inhibit by sequestering enzyme on their surface.[1][2] If you increase the enzyme concentration, you saturate the surface area of the colloid, and "free" enzyme remains active. In a true 1:1 inhibitor, the IC50 should be independent of enzyme concentration (assuming [E] << Ki).[2]

References

-

Shoichet, B. K. (2006).[1][2] Screening in a spirit of false immediacy.[1][2] Nature Chemical Biology, 2(9), 450–454.[1][2] Link

- Foundational paper describing the mechanism of colloidal aggreg

-

Feng, B. Y., & Shoichet, B. K. (2006).[1][2] A detergent-based assay for the detection of promiscuous inhibitors.[1][2][6] Nature Protocols, 1(2), 550–553.[2] Link[1][2]

- Source for the Triton X-100 protocol described in Module 1.

-

Baell, J. B., & Holloway, G. A. (2010).[1][2] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1][2] Journal of Medicinal Chemistry, 53(7), 2719–2740.[2] Link[1][2]

- Definitive guide on structural alerts for assay interference.

-

Thorne, N., Auld, D. S., & Inglese, J. (2010).[2] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324.[2] Link

- Review covering Luciferase inhibition and spectral interference.

Sources

- 1. 2-(3,5-Dimethylphenyl)acetic acid | C10H12O2 | CID 4749495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 3. The mechanistic and physical characterization of promiscuous aggregate-based inhibitors [escholarship.org]

- 4. Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

Technical Support Center: Enhancing the Bioavailability of 3-(3,5-Dimethylphenyl)phenylacetic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the therapeutic potential of 3-(3,5-Dimethylphenyl)phenylacetic acid. As a novel arylalkanoic acid, this compound likely presents challenges typical of its class, primarily related to poor aqueous solubility, which can significantly hinder its oral bioavailability and, consequently, its clinical efficacy. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during pre-formulation and formulation development.

Section 1: Foundational Understanding & Initial Characterization

This section addresses the preliminary questions a researcher might have about this compound and the initial steps to characterize its bioavailability challenges.

Question 1: What are the likely physicochemical properties of this compound that could be impacting its bioavailability?

Based on its chemical structure—an arylalkanoic acid—this compound is predicted to have low aqueous solubility.[1][2] The presence of the lipophilic dimethylphenyl and phenyl groups contributes to a high octanol-water partition coefficient (LogP), favoring partitioning into non-aqueous environments over dissolution in the gastrointestinal fluids. The carboxylic acid moiety provides some potential for ionization, but at the acidic pH of the stomach, the compound will be predominantly in its non-ionized, less soluble form.

This combination of properties strongly suggests that this compound can be classified as a Biopharmaceutics Classification System (BCS) Class II compound: low solubility and high permeability.[3] For such compounds, the rate-limiting step for absorption is typically the dissolution of the drug in the gastrointestinal tract.[4]

Question 2: My initial in vivo studies with a simple suspension of this compound show very low plasma concentrations. What is the likely cause and what should be my next steps?

Low plasma concentrations following oral administration of a simple suspension are a hallmark of poor bioavailability due to limited solubility and dissolution.[5] The solid drug particles are not dissolving efficiently in the gastrointestinal fluids, leading to poor absorption across the intestinal wall.

Your immediate next steps should focus on quantifying the solubility and dissolution rate of the pure active pharmaceutical ingredient (API).

Experimental Protocol: Basic Solubility and Dissolution Assessment

-

Equilibrium Solubility Determination:

-

Prepare saturated solutions of the compound in various aqueous media relevant to the gastrointestinal tract (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8).

-

Agitate the solutions at 37°C until equilibrium is reached (typically 24-48 hours).

-

Filter the solutions to remove undissolved solids.

-

Analyze the filtrate using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved drug.

-

-

Intrinsic Dissolution Rate (IDR):

-

Use a constant surface area disc of the compressed compound.

-

Measure the rate of dissolution in the aforementioned media under controlled hydrodynamic conditions (e.g., using a rotating disk apparatus).

-

The IDR will provide a baseline for how quickly the compound dissolves from a solid state.

-

The data from these experiments will provide a quantitative baseline for the solubility and dissolution challenges you need to overcome.

Section 2: Strategies for Enhancing Bioavailability

This section explores various formulation strategies to improve the bioavailability of this compound, presented in a troubleshooting-oriented Q&A format.

Question 3: I have confirmed that my compound has very low aqueous solubility. What are the primary formulation strategies I should consider to improve its bioavailability?

For a BCS Class II compound like this compound, the primary goal is to enhance its dissolution rate and/or solubility in the gastrointestinal tract.[6] The most common and effective strategies include:

-

Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate and apparent solubility.[3]

-

Nanoparticle-Based Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution.[7] This can be achieved through techniques like milling or precipitation.

-

Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubilization and absorption.[8][9]

-

Prodrug Approach: Chemically modifying the carboxylic acid group to form an ester can increase the compound's lipophilicity, potentially improving its absorption. The ester is then cleaved in vivo to release the active drug.[10][11]

The choice of strategy will depend on the specific properties of your compound, the desired release profile, and the available manufacturing capabilities.

Troubleshooting Guide: Solid Dispersion Formulations

Scenario 1: I have prepared a solid dispersion of this compound with a hydrophilic polymer, but the dissolution rate is still not optimal.

Possible Causes & Solutions:

-

Incomplete Amorphization: The drug may not be fully amorphous within the polymer matrix. Crystalline drug will dissolve more slowly.

-

Troubleshooting:

-

Characterize the solid dispersion: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion.

-

Increase polymer-to-drug ratio: A higher concentration of the polymer can better prevent drug crystallization.

-

Select a different polymer: The interaction between the drug and the polymer is crucial for maintaining an amorphous state. Consider polymers with different functional groups that can interact with your compound (e.g., through hydrogen bonding).

-

-

-

Polymer Gelling: The hydrophilic polymer may be forming a viscous gel layer on the surface of the dissolving particles, which can hinder further drug release.

-

Troubleshooting:

-

Use a combination of polymers: Blend a highly soluble polymer with a less soluble one to modulate the gel layer formation.

-

Incorporate a surfactant: A surfactant can help to wet the surface of the solid dispersion and prevent excessive gelling.

-

-

Experimental Workflow for Solid Dispersion Development

Caption: A typical workflow for developing and optimizing a solid dispersion formulation.

Scenario 2: My amorphous solid dispersion is physically unstable and recrystallizes over time.

Possible Causes & Solutions:

-

High Drug Loading: At high drug concentrations, the drug molecules may have a higher tendency to self-associate and crystallize.

-

Troubleshooting:

-

Reduce the drug loading: Find the optimal drug-to-polymer ratio that ensures both good dissolution and physical stability.

-

-

-

Inappropriate Polymer Selection: The chosen polymer may not have a high enough glass transition temperature (Tg) or may not interact strongly enough with the drug to inhibit crystallization.

-

Troubleshooting:

-

Select a polymer with a high Tg: A higher Tg will reduce molecular mobility and inhibit recrystallization.

-

Choose a polymer with strong drug-polymer interactions: Polymers that can form hydrogen bonds with the carboxylic acid group of your compound are often good choices.

-

-

-

Environmental Factors: High humidity and temperature can plasticize the polymer, increasing molecular mobility and promoting recrystallization.

-

Troubleshooting:

-

Control storage conditions: Store the solid dispersion in a low-humidity environment.

-

Use appropriate packaging: Utilize packaging with desiccants to protect the formulation from moisture.

-

-

Troubleshooting Guide: Nanoparticle Formulations

Scenario 3: I am trying to produce nanoparticles of this compound using a wet-milling process, but I am getting a wide particle size distribution and aggregation.

Possible Causes & Solutions:

-

Inadequate Stabilization: The newly created surfaces of the nanoparticles are thermodynamically unstable and will tend to agglomerate to reduce surface energy.

-

Troubleshooting:

-

Optimize stabilizer concentration: Use a combination of steric and electrostatic stabilizers (e.g., a polymer and a surfactant) to effectively coat the nanoparticle surface.

-

Screen different stabilizers: The choice of stabilizer is critical and drug-dependent. Experiment with different approved stabilizers to find the most effective one for your compound.

-

-

-

Milling Parameters Not Optimized: The milling time, speed, and bead size can all affect the final particle size and distribution.

-

Troubleshooting:

-

Perform a design of experiments (DoE): Systematically vary the milling parameters to find the optimal conditions for achieving the desired particle size and a narrow polydispersity index (PDI).

-

-

Decision Tree for Nanoparticle Formulation Issues

Caption: A decision-making diagram for troubleshooting nanoparticle formulation issues.

Troubleshooting Guide: Liposomal Formulations

Scenario 4: My liposomal formulation of this compound shows low encapsulation efficiency.

Possible Causes & Solutions:

-

Poor Drug-Lipid Interaction: As a lipophilic molecule, this compound should partition into the lipid bilayer of the liposome. However, unfavorable interactions can limit this.[8]

-

Troubleshooting:

-

Modify the lipid composition: Vary the type of phospholipids and the cholesterol content. The inclusion of charged lipids might improve interaction with the carboxylic acid group.

-

Adjust the pH of the external medium: The ionization state of the carboxylic acid group can influence its partitioning into the bilayer.

-

-

-

Suboptimal Formulation Method: The method used to prepare the liposomes can significantly impact encapsulation efficiency.

-

Troubleshooting:

-

Experiment with different preparation techniques: Compare methods like thin-film hydration, sonication, and extrusion to find the one that yields the highest encapsulation efficiency for your compound.

-

-

Table 1: Comparison of Bioavailability Enhancement Strategies

| Strategy | Mechanism of Action | Advantages | Potential Challenges |

| Solid Dispersions | Increases dissolution rate by dispersing the drug in a hydrophilic carrier.[3] | Well-established technology, scalable manufacturing methods (e.g., spray drying, hot-melt extrusion). | Physical instability (recrystallization), potential for polymer gelling. |

| Nanocrystals | Increases surface area for dissolution by reducing particle size.[6] | High drug loading, applicable to a wide range of drugs. | Physical instability (aggregation), requires specialized equipment for manufacturing. |

| Liposomes | Encapsulates the drug in a lipid bilayer, improving solubilization.[12][13] | Can protect the drug from degradation, potential for targeted delivery. | Lower drug loading, more complex manufacturing process, potential for leakage.[14] |

| Prodrugs | Temporarily modifies the drug's structure to improve absorption.[10][15] | Can overcome permeability issues as well as solubility issues. | Requires careful design to ensure efficient in vivo conversion to the active drug. |

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I simply increase the dose of this compound to overcome its low bioavailability?

While increasing the dose might lead to higher plasma concentrations to some extent, it is generally not a viable or safe strategy for a poorly soluble compound. For BCS Class II drugs, absorption is dissolution-rate limited, and simply increasing the dose may not lead to a proportional increase in absorbed drug. Moreover, a high dose of an undissolved drug can lead to local gastrointestinal toxicity and increases the cost of goods.

Q2: How do I choose the right excipients for my formulation?

Excipient selection is a critical step and should be based on a thorough understanding of your drug's properties. Pre-formulation studies, including drug-excipient compatibility testing, are essential. For this compound, you should consider:

-

For solid dispersions: Polymers like PVP, HPMC, and Soluplus® are common choices.

-

For nanoparticles: Surfactants like polysorbates and poloxamers, and polymers like HPMC are often used as stabilizers.

-

For lipid-based systems: Phospholipids (e.g., phosphatidylcholine), cholesterol, and various oils and surfactants are key components.[8]

Q3: What are the critical quality attributes (CQAs) I should monitor for my bioavailability-enhanced formulation?

The CQAs will depend on the chosen formulation strategy, but some common ones include:

-

Solid Dispersions: Drug content and uniformity, amorphous state (or lack of crystallinity), dissolution rate, and physical stability.

-

Nanoparticles: Particle size distribution, zeta potential (a measure of surface charge), drug content, and dissolution rate.

-

Liposomes: Vesicle size distribution, zeta potential, encapsulation efficiency, and drug release profile.

Q4: My formulation shows good in vitro dissolution but poor in vivo bioavailability. What could be the reason?

This discrepancy can arise from several factors:

-

Precipitation in the GI tract: The drug may dissolve from the formulation but then precipitate in the gastrointestinal fluids before it can be absorbed. This is a common issue with supersaturating systems like some solid dispersions.

-

First-pass metabolism: The drug may be well-absorbed but then extensively metabolized in the gut wall or liver before reaching systemic circulation.

-

Inadequate in vitro-in vivo correlation (IVIVC): The in vitro dissolution method may not be accurately predicting the in vivo performance. Consider using more biorelevant dissolution media that simulate the composition of gastrointestinal fluids.

References

- Recent Advances in Liposomal-Based Anti-Inflammatory Therapy - PMC. (n.d.).

- Solubility Enhancement of BCS Class 2 Drugs by Solid Dispersion Technique - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).

- Liposomal Nanocarriers for NSAIDs and Phytochemicals: Potential in Anti-inflammatory Therapy - GSAR Publishers. (2025, March 31).

- Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs - International Journal of Pharmaceutical Sciences Review and Research. (2024, June 28).

- Benefits of liposomal nonsteroid-anti-inflammatory drugs - ResearchGate. (2022, October 3).

- Role of Solid Dispersions in Enhancing Bioavailability of BCS Class II Drugs - Hilaris Publisher. (2024, May 29).

- Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. (2023, September 15).

- IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. (2014, May 15).

- Recent Advances in Liposomal-Based Anti-Inflammatory Therapy - ProQuest. (n.d.).

- EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents. (n.d.).

- Benefits of Liposomal Nonsteroid-Anti-Inflammatory Drugs A. (2022, October 3).

- Explorations in Carboxylic Acid-Derived Drug Delivery Methods - Patsnap Eureka. (2025, July 31).

- Formulation and Optimization of Dispersible Tablets for NSAIDs: Enhancing Drug Delivery and Efficacy. (2024, June 25).

- Prodrugs of Carboxylic Acids | Request PDF - ResearchGate. (n.d.).

- Troubleshooting in Pharma Formulations Drug Development Services. (n.d.).

- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29).

- Enhancing the Bioavailability of Poorly Soluble Drugs - PubMed. (2024, June 4).

- 3,5-Dimethylphenylacetic acid | CAS 42288-46-0 | SCBT - Santa Cruz Biotechnology. (n.d.).

- 2-(3,5-Dimethylphenyl)acetic acid | C10H12O2 | CID 4749495 - PubChem. (n.d.).

Sources

- 1. 2-(3,5-Dimethylphenyl)acetic acid | C10H12O2 | CID 4749495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dimethylphenylacetic acid | CAS 42288-46-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. jddtonline.info [jddtonline.info]

- 5. Enhancing the Bioavailability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. gsarpublishers.com [gsarpublishers.com]

- 9. ijmtlm.org [ijmtlm.org]

- 10. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in Liposomal-Based Anti-Inflammatory Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]